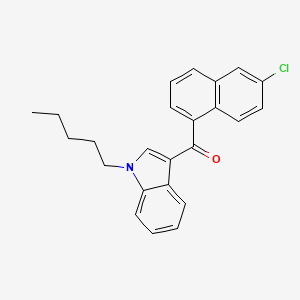
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 398 Isómero 6-cloro-naftilo es un cannabinoide sintético que es estructuralmente similar a los cannabinoides sintéticos conocidos. Es un estándar de referencia analítica utilizado principalmente en aplicaciones de investigación y forenses . El compuesto se caracteriza por la presencia de un grupo cloro unido al anillo naftilo en la posición 6, lo que lo diferencia de otros isómeros.
Métodos De Preparación
La síntesis de JWH 398 Isómero 6-cloro-naftilo involucra varios pasos. La ruta sintética general incluye los siguientes pasos:
Formación del núcleo indólico: El núcleo indólico se sintetiza a través de una síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona en condiciones ácidas.
Unión del grupo naftilo: El grupo naftilo se introduce a través de una reacción de acilación de Friedel-Crafts, donde el indol reacciona con un cloruro de naftoilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Introducción del grupo cloro: El grupo cloro se introduce mediante una reacción de halogenación, típicamente usando gas cloro o un agente clorante como el cloruro de tionilo.
Análisis De Reacciones Químicas
JWH 398 Isómero 6-cloro-naftilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que resulta en la formación de alcoholes o aminas.
Aplicaciones Científicas De Investigación
JWH 398 Isómero 6-cloro-naftilo se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la ciencia forense. Algunas de sus aplicaciones incluyen:
Mecanismo De Acción
JWH 398 Isómero 6-cloro-naftilo ejerce sus efectos al actuar como agonista tanto del receptor cannabinoide central (CB1) como del receptor cannabinoide periférico (CB2). El compuesto se une a estos receptores con alta afinidad, lo que lleva a la activación de vías de señalización intracelular que modulan varios procesos fisiológicos . La activación de los receptores CB1 en el cerebro está asociada con efectos psicoactivos, mientras que la activación de los receptores CB2 en los tejidos periféricos está relacionada con efectos antiinflamatorios e inmunomoduladores .
Comparación Con Compuestos Similares
JWH 398 Isómero 6-cloro-naftilo es estructuralmente similar a otros cannabinoides sintéticos, como:
JWH 018: Este compuesto tiene un núcleo indólico similar, pero carece del grupo cloro en el anillo naftilo.
JWH 073: Similar a JWH 018, JWH 073 tiene una longitud de cadena alquílica diferente unida al núcleo indólico.
Propiedades
Fórmula molecular |
C24H22ClNO |
|---|---|
Peso molecular |
375.9 |
Nombre IUPAC |
(6-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(20-9-4-5-11-23(20)26)24(27)21-10-7-8-17-15-18(25)12-13-19(17)21/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
Clave InChI |
AICJARHUOUQZSH-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)Cl |
Sinónimos |
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1163529.png)
